2',4'-Dimethyl-2,2,2-trifluoroacetophenone

Ion-Selective Electrodes Membrane Science Analytical Chemistry

2',4'-Dimethyl-2,2,2-trifluoroacetophenone (CAS 16184-87-5) is an aromatic trifluoromethyl ketone belonging to the class of substituted trifluoroacetophenones. Its molecular structure features a trifluoroacetyl group (-COCF3) substituted at the 1-position of a 2,4-dimethylphenyl ring, with the formula C10H9F3O and a molecular weight of 202.17 g/mol.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
CAS No. 16184-87-5
Cat. No. B102151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dimethyl-2,2,2-trifluoroacetophenone
CAS16184-87-5
SynonymsEthanone, 1-(2,4-dimethylphenyl)-2,2,2-trifluoro- (9CI)
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C(F)(F)F)C
InChIInChI=1S/C10H9F3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5H,1-2H3
InChIKeyKYXIHKXHBSORRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Dimethyl-2,2,2-trifluoroacetophenone (CAS 16184-87-5) for Fluorinated Building Block and Ion-Selective Membrane Procurement


2',4'-Dimethyl-2,2,2-trifluoroacetophenone (CAS 16184-87-5) is an aromatic trifluoromethyl ketone belonging to the class of substituted trifluoroacetophenones. Its molecular structure features a trifluoroacetyl group (-COCF3) substituted at the 1-position of a 2,4-dimethylphenyl ring, with the formula C10H9F3O and a molecular weight of 202.17 g/mol [1]. The compound is characterized by a density of 1.189 g/cm³, a boiling point of 216.2 °C at 760 mmHg, a flash point of 96.2 °C, and a calculated LogP of 3.048, reflecting its lipophilic nature conferred by both the trifluoromethyl and dimethyl substituents [1]. It is commercially available as a liquid with typical purity specifications of 97% and is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why Trifluoroacetophenone Derivatives Cannot Be Interchanged: The 2,4-Dimethyl Substitution Pattern Determines Performance in Critical Applications


Substitution patterns on the trifluoroacetophenone scaffold are not functionally equivalent. The number and position of methyl groups on the aromatic ring directly influence key physicochemical parameters—including lipophilicity, hydration behavior, and molecular recognition—that govern performance in applications such as ion-selective electrode membranes and fluorinated building block synthesis. The 2,4-dimethyl substitution of the target compound (DMTFAP) yields a distinct partition coefficient and selectivity profile compared to its unsubstituted, mono-methylated, or tri-methylated analogs, as demonstrated by systematic comparative studies [1]. Consequently, substituting DMTFAP with a generic 'trifluoroacetophenone derivative' without verifying the substitution pattern will likely result in altered membrane selectivity, reduced analytical sensitivity, or failed synthetic routes.

Quantitative Differentiation of 2',4'-Dimethyl-2,2,2-trifluoroacetophenone (DMTFAP) Against Closest Analogs


Lipophilicity and Membrane Compatibility: 2,4-Dimethyl Substitution Reduces Water Solubility 3- to 6-Fold vs. Unsubstituted TFAP

In a hexane–water partitioning model of a PVC ion-selective electrode membrane, 2,4-dimethyl trifluoroacetophenone (DMTFAP) exhibits a significantly higher distribution coefficient (D = 1360–2700 range) compared to unsubstituted trifluoroacetophenone (TFAP, D = 415), indicating 3.3- to 6.5-fold lower water solubility and correspondingly greater membrane compatibility [1]. The study explicitly ranks the lipophilicity of derivatives as TFAP < p-MTFAP < DMTFAP < TMTFAP < p-BTFAP < H-p-TFAB [1].

Ion-Selective Electrodes Membrane Science Analytical Chemistry

Ion-Selective Electrode Selectivity: DMTFAP Outperforms p-MTFAP and TFAP in Carbonate/Sulfate Discrimination

The selectivity coefficients of carbonate- and sulfate-selective electrodes incorporating various trifluoroacetophenone derivatives as neutral carriers follow a clear structure–activity trend: TFAP < p-MTFAP < DMTFAP < TMTFAP < p-BTFAP < H-p-TFAB [1]. DMTFAP demonstrates superior selectivity compared to both unsubstituted TFAP and mono-methylated p-MTFAP, establishing the 2,4-dimethyl substitution pattern as a performance-enhancing structural motif.

Potentiometric Sensors Ion-Selective Electrodes Environmental Monitoring

Hydrogen Bonding Tuning via Fluorination: Trifluoroacetophenone Scaffold Provides Distinct Non-Covalent Interaction Profile vs. Non-Fluorinated Acetophenone

Rotational spectroscopy combined with quantum-chemical computations on the 2,2,2-trifluoroacetophenone–water complex reveals that the –CF3 group dramatically alters hydrogen bonding topology compared to the non-fluorinated acetophenone analog. The complex forms a seven-membered ring stabilized by one classical O–H···O hydrogen bond and one weak C–H···O hydrogen bond [1]. The study explicitly notes that 'the comparison with the analogous complex formed by acetophenone with water points out the remarkable role played by fluorine atoms in tuning non-covalent interactions' [1].

Supramolecular Chemistry Molecular Recognition Quantum Chemistry

Synthetic Accessibility and Purity Specification: 97% Minimum Purity with Well-Characterized Physical Properties

2',4'-Dimethyl-2,2,2-trifluoroacetophenone is commercially supplied with a specified minimum purity of 97% . Physical properties including density (1.189 g/cm³), boiling point (216.2 °C at 760 mmHg), flash point (96.2 °C), refractive index (1.458), and vapor pressure (0.142 mmHg at 25 °C) are documented [1]. A reported synthetic route from m-xylene and 2-(trifluoroacetoxy)pyridine achieves approximately 73% yield [2].

Organic Synthesis Building Block Procurement Quality Control

Validated Application Scenarios for 2',4'-Dimethyl-2,2,2-trifluoroacetophenone Based on Quantitative Differentiation Evidence


Development of Carbonate-Selective Electrodes for Environmental Water Monitoring

DMTFAP serves as a neutral carrier in PVC-based carbonate-selective electrodes, leveraging its intermediate lipophilicity (D in the 1360–2700 range) to ensure adequate membrane retention while avoiding excessive hydrophobicity that could impair response kinetics [1]. Its selectivity profile, ranked superior to TFAP and p-MTFAP, makes it suitable for potentiometric determination of carbonate in freshwater and marine samples where chloride, nitrate, and sulfate represent potential interferents [1].

Fabrication of Sulfate-Selective Potentiometric Sensors for Industrial Process Control

DMTFAP-based sulfate-selective electrodes offer improved discrimination against common anions compared to membranes formulated with unsubstituted TFAP or mono-methylated p-MTFAP [1]. This application is particularly relevant for monitoring sulfate concentrations in boiler feed water, cooling tower systems, and wastewater treatment streams, where selective quantification amid high ionic backgrounds is required [1].

Fluorinated Building Block for Synthesis of Trifluoromethyl-Containing Pharmaceuticals and Agrochemicals

As a commercially available trifluoroacetophenone derivative with defined purity (≥97%) and documented physical properties, DMTFAP can serve as a precursor for the introduction of the pharmacologically relevant –CF3 group into drug candidates [1][2]. The trifluoromethyl moiety is well-established to enhance metabolic stability and modulate lipophilicity in bioactive molecules, and the 2,4-dimethyl substitution provides a specific aryl scaffold for further functionalization [3].

Model System for Studying Substituent Effects on Hydrogen Bonding in Supramolecular Assemblies

The –CF3 group in trifluoroacetophenone derivatives, including DMTFAP, alters hydrogen bonding topology relative to non-fluorinated acetophenones, as evidenced by rotational spectroscopy studies on the trifluoroacetophenone–water complex [1]. DMTFAP can therefore be employed as a model compound in investigations of fluorine-mediated non-covalent interactions, with relevance to crystal engineering, host–guest chemistry, and the design of fluorinated organocatalysts [1].

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